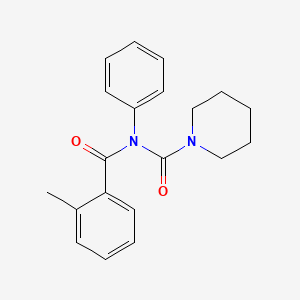
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a benzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring. The presence of these groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The exact molecular structure of “this compound” would need to be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .
Mécanisme D'action
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
The use of MPHP can lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia. Long-term use of MPHP can lead to addiction, psychosis, and other mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has been used in laboratory experiments to study its effects on the brain and behavior. Its stimulant properties make it a useful tool for studying the neurobiology of addiction and other related disorders. However, its high potential for abuse and associated health risks make it a challenging compound to work with.
Orientations Futures
There are several future directions for research on MPHP. One area of focus is the development of new treatment options for addiction and related disorders. Another area of interest is the study of the long-term effects of MPHP use on the brain and behavior. Additionally, further research is needed to understand the potential risks and benefits of using MPHP in medical settings.
In conclusion, MPHP is a synthetic compound with stimulant properties that has gained popularity in recent years. It is structurally similar to other piperidine compounds and acts as a dopamine and norepinephrine reuptake inhibitor. The use of MPHP can lead to a range of biochemical and physiological effects, and its high potential for abuse makes it a challenging compound to work with. Future research should focus on the development of new treatment options for addiction and related disorders, as well as the long-term effects of MPHP use on the brain and behavior.
Méthodes De Synthèse
The synthesis of MPHP involves several steps, starting with the reaction between 2-methylbenzoyl chloride and phenylpiperidine. The resulting intermediate is then reacted with a carboxamide derivative to form the final product, MPHP. The synthesis of MPHP is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPHP has been studied for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD) and depression. However, due to its high potential for abuse, the use of MPHP in medical settings has not been approved.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16-10-6-7-13-18(16)19(23)22(17-11-4-2-5-12-17)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWKOYTSRXQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

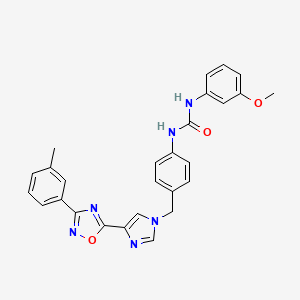
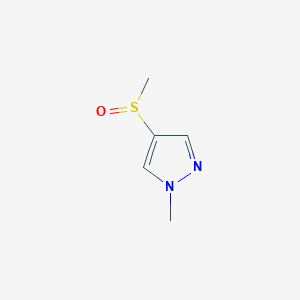
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)

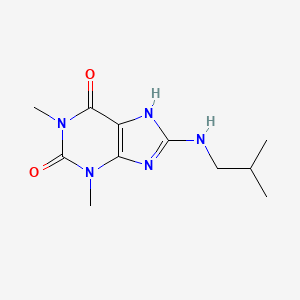

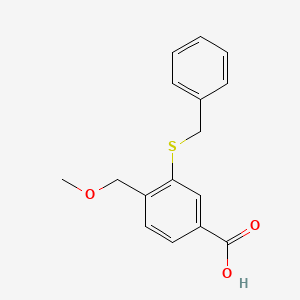
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)
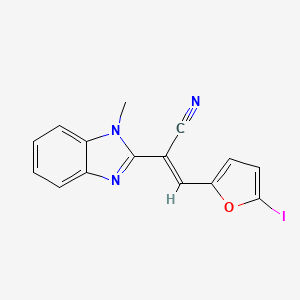

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)